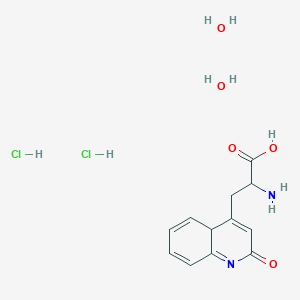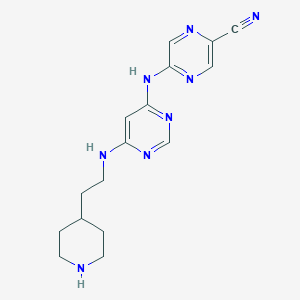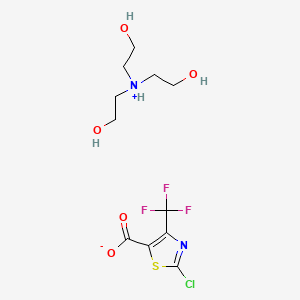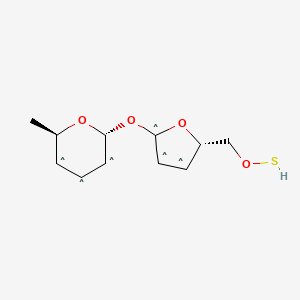
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate is a chemical compound with the molecular formula C12H15ClN2O4 and a molecular weight of 286.71 g/mol . This compound is known for its unique structure, which includes a quinoline ring fused with a propanoic acid moiety, and is often used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate quinoline derivative and propanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings.
Purification: The product is purified through crystallization or other purification techniques to obtain the dihydrochloride, dihydrate form.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate involves its interaction with specific molecular targets and pathways . The compound’s quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate can be compared with other similar compounds, such as :
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid: This compound has a similar structure but differs in its specific functional groups and properties.
Nicotinamide Impurity 186: Another related compound with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H18Cl2N2O5 |
|---|---|
Molekulargewicht |
341.18 g/mol |
IUPAC-Name |
2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;dihydrate;dihydrochloride |
InChI |
InChI=1S/C12H12N2O3.2ClH.2H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;;;/h1-4,6,8-9H,5,13H2,(H,16,17);2*1H;2*1H2 |
InChI-Schlüssel |
LLMOVQPTSFBGDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC(=O)C=C2CC(C(=O)O)N)C=C1.O.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)




![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)




![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)

